gamma-Sanshool

Descripción

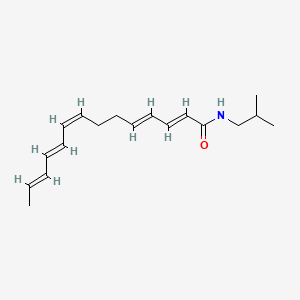

Structure

3D Structure

Propiedades

Número CAS |

78886-65-4 |

|---|---|

Fórmula molecular |

C18H27NO |

Peso molecular |

273.4 g/mol |

Nombre IUPAC |

(2E,4E,8E,10E,12E)-N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide |

InChI |

InChI=1S/C18H27NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h4-9,12-15,17H,10-11,16H2,1-3H3,(H,19,20)/b5-4+,7-6+,9-8+,13-12+,15-14+ |

Clave InChI |

KVUKDCFEXVWYBN-FMBIJHKPSA-N |

SMILES |

CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C |

SMILES isomérico |

C/C=C/C=C/C=C/CC/C=C/C=C/C(=O)NCC(C)C |

SMILES canónico |

CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C |

melting_point |

88 - 89 °C |

Descripción física |

Solid |

Sinónimos |

alpha-sanshool beta-sanshool gamma-sanshool sanshool |

Origen del producto |

United States |

Origin and Natural Occurrence of Gamma Sanshool

Botanical Sources within the Genus Zanthoxylum

Gamma-sanshool has been identified in several species of the Zanthoxylum genus, which belongs to the Rutaceae family. These plants are recognized for their culinary and medicinal uses, largely attributed to their unique chemical profiles, including the presence of sanshool compounds.

Primary Species

Detailed phytochemical analyses have confirmed the presence of this compound in a number of key Zanthoxylum species. Research has isolated and identified this compound in species such as Zanthoxylum piperitum, commonly known as Japanese pepper, and Zanthoxylum bungeanum, a primary source of Sichuan pepper. gernot-katzers-spice-pages.comnih.gov Further investigations have also reported its occurrence in Zanthoxylum ailanthoides and Zanthoxylum armatum. jst.go.jpnih.gov The concentration of this compound can vary between species, contributing to the distinct sensory properties of each.

Table 1: Primary Zanthoxylum Species Containing this compound

| Species Name | Common Name(s) |

|---|---|

| Zanthoxylum piperitum | Japanese Pepper, Sansho |

| Zanthoxylum bungeanum | Sichuan Pepper, Huajiao |

| Zanthoxylum ailanthoides | - |

| Zanthoxylum armatum | Winged Prickly Ash, Timur |

Geographical Distribution

The botanical sources of this compound are predominantly found in Asia. Zanthoxylum piperitum is native to Japan and parts of Korea. gernot-katzers-spice-pages.com Zanthoxylum bungeanum is extensively cultivated in China, particularly in the Sichuan province, and is also found in other Asian countries like Japan, India, and South Korea. nih.gov Zanthoxylum ailanthoides is also distributed in East Asia. Zanthoxylum armatum has a wide distribution in Southwest China and other parts of the Himalayas. researchgate.net

Distribution within Plant Tissues

The accumulation of this compound is not uniform throughout the plant. Its concentration is highest in specific tissues, which are typically the parts harvested for culinary and medicinal purposes.

Pericarp and Fruit Development

The highest concentrations of this compound are consistently found in the pericarp, or the fruit wall, of the Zanthoxylum fruit. jst.go.jpresearchgate.netresearchgate.net As the fruit matures, the chemical composition, including the levels of sanshool analogues, can change. Studies on Zanthoxylum bungeanum have indicated that as the fruit develops, pungent compounds are gradually transported to the fruit pericarp, leading to an increase in the numbing sensation as the peppers mature. researchgate.net

Leaves and Other Plant Parts

While the pericarp contains the highest levels, this compound has also been detected in other parts of the plant, such as the leaves. researchgate.netresearchgate.net However, the concentration in the leaves is generally lower than in the fruit's pericarp. For instance, in Zanthoxylum piperitum, young leaves and flowers primarily contain alpha-sanshool (B21526), with only trace amounts of hydroxy sanshools detected. researchgate.netresearchgate.net

Co-occurrence with Other Sanshool Analogues

This compound is part of a larger family of structurally similar N-alkylamides known as sanshools. It rarely occurs in isolation and is typically found alongside a variety of these analogues. The specific profile and ratio of these compounds can differ based on the plant species, geographical origin, and stage of development. nih.govresearchgate.net Common co-occurring sanshools include alpha-sanshool, beta-sanshool, delta-sanshool, hydroxy-alpha-sanshool (B1504358), and hydroxy-beta-sanshool (B3030841). nih.govfrontiersin.orgresearchgate.net For example, in Zanthoxylum armatum, this compound is found along with significant amounts of hydroxy-alpha-sanshool and hydroxy-beta-sanshool. nih.gov Similarly, analyses of Zanthoxylum piperitum have identified this compound in conjunction with alpha-sanshool and other hydroxy sanshools. nih.gov

Table 2: Co-occurring Sanshool Analogues with this compound in Zanthoxylum Species

| Sanshool Analogue | Found in Species (Examples) |

|---|---|

| alpha-Sanshool | Z. piperitum, Z. bungeanum |

| beta-Sanshool | Z. piperitum, Z. bungeanum |

| delta-Sanshool | Z. piperitum |

| hydroxy-alpha-Sanshool | Z. armatum, Z. bungeanum, Z. piperitum |

| hydroxy-beta-Sanshool | Z. armatum, Z. bungeanum, Z. piperitum |

| hydroxy-gamma-Sanshool (B1252549) | Z. ailanthoides, Z. bungeanum, Z. armatum |

Biosynthesis and Metabolic Pathways of Sanshools

Precursor Compounds and Origin of Carbon Skeleton

The carbon backbone of gamma-sanshool is assembled from precursors originating from distinct metabolic routes within the plant.

The characteristic long-chain unsaturated fatty acid portion of sanshools is derived from the fatty acid biosynthesis pathway. researchgate.net Research on Zanthoxylum bungeanum has identified that the fatty acid moieties are frequently 12-carbon or 14-carbon unsaturated fatty acyl-CoAs. researchgate.netnih.gov The synthesis of these precursors is a multi-step process.

De novo fatty acid synthesis in plants occurs in the plastids, starting with acetyl-CoA. nih.govcsun.edu This process primarily produces saturated fatty acids like palmitic acid (16:0) and stearic acid (18:0), as well as the monounsaturated oleic acid (18:1). nih.gov These initial products are then subjected to further modifications, primarily desaturation, to introduce double bonds at specific positions within the acyl chain. csun.edu This desaturation is critical for forming the polyunsaturated chains characteristic of sanshools. nih.gov Studies have indicated that fatty acids are predominantly biosynthesized during the intermediate stages of pericarp development in Zanthoxylum. researchgate.net

Table 1: Key Fatty Acid Precursors in Sanshool Biosynthesis

| Precursor | Description |

|---|---|

| Acetyl-CoA | The initial building block for de novo fatty acid synthesis. nih.govcsun.edu |

| Palmitic acid (16:0) | A primary product of fatty acid synthase, which can be elongated or desaturated. nih.govcsun.edu |

| Stearic acid (18:0) | A saturated fatty acid precursor to oleic acid. nih.gov |

| Oleic acid (18:1) | A key monounsaturated fatty acid that serves as a substrate for further desaturation. nih.govfrontiersin.org |

| Linoleic acid (18:2) | A polyunsaturated fatty acid formed from the desaturation of oleic acid. nih.govfrontiersin.org |

| α-Linolenic acid (18:3) | A polyunsaturated fatty acid formed from the desaturation of linoleic acid. nih.govfrontiersin.org |

The amine component of the sanshool structure originates from the catabolism of branched-chain amino acids (BCAAs), specifically valine. researchgate.netnih.govwikipedia.org The biosynthesis of BCAAs—valine, leucine, and isoleucine—is significantly enhanced during the development of the pericarp, ensuring a steady supply of precursors for sanshool synthesis. researchgate.net

The formation of the isobutylamine (B53898) moiety of this compound begins with the amino acid valine. researchgate.netnih.gov This process involves a two-step enzymatic transformation: the initial step is the decarboxylation of valine to produce 2-methylpropanamine, followed by a subsequent hydroxylation reaction for certain sanshool analogs, though this compound itself possesses the non-hydroxylated isobutyl group. researchgate.netnih.gov

Table 2: Branched-Chain Amino Acid Precursors

| Precursor | Role in Sanshool Biosynthesis |

|---|---|

| Valine | The primary amino acid precursor for the isobutylamide moiety of this compound. researchgate.netnih.gov |

| Leucine | Biosynthesis is also upregulated during fruit development, contributing to the pool of BCAA-derived precursors. researchgate.net |

Enzymatic Transformations

A series of specific enzymatic reactions are required to modify the precursors and ligate them to form the final sanshool structure.

Acyl-acyl carrier protein (ACP) thioesterases are pivotal enzymes that terminate the elongation cycle of de novo fatty acid synthesis. mdpi.comresearchgate.netnih.gov They catalyze the hydrolysis of the thioester bond of acyl-ACPs, releasing free fatty acids. mdpi.comnih.gov In the biosynthesis of sanshools, these enzymes are crucial for generating the pool of fatty acid precursors. researchgate.net

There are two main classes of these enzymes, FatA and FatB. mdpi.com FatB-type thioesterases preferentially hydrolyze saturated acyl-ACPs. mdpi.com In Zanthoxylum bungeanum, the abundance of fatty acyl-ACP thioesterase B (FATB) is notably high, suggesting it plays a key role in supplying the variety of fatty acid precursors needed for the diverse family of sanshools. researchgate.netnih.gov

Fatty acid desaturases (FADs) are responsible for introducing double bonds into the fatty acid chains, a defining structural feature of sanshools. researchgate.netnih.gov These enzymes are integral membrane proteins located in the endoplasmic reticulum and plastids. nih.gov

The process involves a sequential desaturation of fatty acid precursors. For instance, stearoyl-ACP desaturase first converts stearic acid (18:0) to oleic acid (18:1). nih.gov Subsequently, enzymes like FAD2 (an omega-6 desaturase) convert oleic acid into linoleic acid (18:2), and FAD3 (an omega-3 desaturase) can further desaturate linoleic acid to α-linolenic acid (18:3). nih.govfrontiersin.org Transcriptomic studies in Z. bungeanum have identified several FAD genes (including FAD2, FAD3, and FAD5) that are vital for producing the specific polyunsaturated fatty acids required for sanshool biosynthesis. nih.govmdpi.com

Table 3: Key Fatty Acid Desaturase Enzymes

| Enzyme | Function in Sanshool Biosynthesis |

|---|---|

| Stearoyl-ACP Desaturase | Converts stearic acid (18:0) to oleic acid (18:1). nih.gov |

| FAD2 (omega-6 fatty acid desaturase) | Desaturates oleic acid (18:1) to produce linoleic acid (18:2). nih.govfrontiersin.org |

Decarboxylation is a fundamental biochemical reaction involving the removal of a carboxyl group and the release of carbon dioxide. nih.gov This type of reaction is central to the biosynthesis of the amine portion of sanshools. researchgate.net

The initial and critical step in forming the isobutylamine moiety is the decarboxylation of the amino acid valine. researchgate.netnih.gov This reaction is catalyzed by a specific branched-chain amino acid (BCAA) decarboxylase. researchgate.netnih.gov Such enzymes often require cofactors like pyridoxal (B1214274) 5'-phosphate (PLP) to function. nih.gov This enzymatic step effectively converts the amino acid precursor into its corresponding amine, which is then available for condensation with the fatty acid moiety to form the final amide structure of this compound. researchgate.net

Hydroxylation Reactions (e.g., Cytochrome P450 Hydroxylase)

A critical step in the formation of the amine precursor for some sanshools is a hydroxylation reaction. researchgate.net Specifically, the biosynthesis of 2-hydroxy-2-methylpropanamine, a key building block, is accomplished through the action of a cytochrome P450 hydroxylase. researchgate.net This enzyme catalyzes the addition of a hydroxyl group to the molecule. researchgate.netmdpi.com While the direct hydroxylation of this compound itself is not the primary focus in the available research, the hydroxylation of its precursors is a pivotal event. researchgate.net Different isoforms of cytochrome P450 enzymes can exhibit distinct catalytic activities, leading to various hydroxylated or epoxidized products. mdpi.com For instance, studies on synthetic isobutylamides have shown that microsomal cytochrome P450 enzymes can catalyze epoxidation at the double bonds. mdpi.com

Genetic Regulation of Biosynthetic Pathways

The production of sanshools is tightly controlled at the genetic level, with specific genes governing the key enzymatic steps. The expression of these genes is, in turn, influenced by the plant's developmental stage.

Identification and Functional Validation of Key Genes (e.g., ZbFAD2, ZbFAD3)

Research has identified several key genes involved in the biosynthesis of the fatty acid precursors of sanshools in Zanthoxylum bungeanum. Among these are ZbFAD2 and ZbFAD3, which encode for fatty acid desaturase enzymes. nih.govnih.gov These enzymes are crucial for introducing double bonds into the fatty acid chains, a characteristic feature of sanshools. nih.gov

Functional validation studies have confirmed the roles of these genes. When ZbFAD2 was expressed in Arabidopsis thaliana, it led to a decrease in oleic acid and an increase in linoleic acid content in the transgenic seeds compared to the wild type. nih.govnih.gov Conversely, the expression of ZbFAD3 in A. thaliana resulted in lower levels of linoleic acid and higher levels of α-linolenic acid. nih.govnih.gov These findings demonstrate that ZbFAD2 catalyzes the conversion of oleic acid to linoleic acid, while ZbFAD3 converts linoleic acid to α-linolenic acid, both of which are essential steps in generating the diverse fatty acid moieties found in sanshools. nih.gov Furthermore, the transient expression of ZbFAD2 in Nicotiana benthamiana led to a significant increase in the production of hydroxy-α-sanshool, confirming its direct involvement in the alkylamide biosynthesis pathway. nih.govnih.gov

Gene Expression Profiles during Plant Development

The expression of genes involved in sanshool biosynthesis is not static but changes throughout the development of the Zanthoxylum bungeanum fruit. researchgate.netnih.gov Transcriptomic analysis has revealed that the abundance of sanshools, such as hydroxy-β-sanshool, gradually increases in the pericarp as the fruit develops. researchgate.netoup.com

Co-expression network analysis using RNA-sequencing data from multiple stages of fruit development has shown that genes related to both the fatty acid and branched-chain amino acid biosynthesis pathways are actively transcribed. researchgate.net Specifically, there is an enrichment of genes for saturated and unsaturated fatty acid biosynthesis during the intermediate stages of pericarp development. researchgate.net The expression of these genes tends to increase in the early stages and then decrease in the later stages of development. researchgate.net This temporal regulation of gene expression directly correlates with the accumulation of sanshools in the fruit, indicating a coordinated genetic program that governs the production of these compounds. researchgate.netoup.com Studies have also investigated the expression profiles of various transcription factor families, such as SPL, MYB, and bHLH, which are known to regulate metabolic pathways and respond to developmental cues. nih.govmdpi.com

Isolation and Purification Methodologies

Extraction Techniques from Plant Material

The primary step in isolating gamma-sanshool is its extraction from the pericarp or other parts of Zanthoxylum plants. The choice of extraction technique is critical as it influences the yield and purity of the initial crude extract.

Solvent extraction is a widely used method for obtaining sanshools from plant materials like the pericarps of Zanthoxylum piperitum. mdpi.com The selection of the solvent is crucial, as its polarity affects the extraction efficiency. Solvents such as methanol (B129727), ethanol (B145695), 2-propanol, acetone, ethyl acetate (B1210297), and chloroform (B151607) have been utilized for this purpose. mdpi.comresearchgate.net

Ethanol and methanol are common choices due to their effectiveness in dissolving sanshools. unirioja.es For instance, in one study comparing various solvents, all except n-hexane demonstrated high solubility for sanshools. mdpi.com The amount of hydroxy-α-sanshool extracted with different solvents was compared, with the yield from ethanol being set as the benchmark at 100%. mdpi.com Chloroform, another frequently used solvent, yielded about 60% of the amount extracted by ethanol under specific conditions. mdpi.com Ultrasonic extraction with methanol has also been employed to obtain pungent substances from powdered pericarps and leaves of Zanthoxylum bungeanum. ajol.info Similarly, a 70% ethanol solution has been used at room temperature, followed by ultrasound treatment, to extract hydroxyl-α-sanshool from Z. armatum. mdpi.com

| Solvent | Relative Extraction Amount of Hydroxy-α-Sanshool (%) | Reference |

|---|---|---|

| Ethanol | 100% | mdpi.com |

| Chloroform | ~60% | mdpi.com |

| Methanol | Data varies depending on conditions | mdpi.comresearchgate.nettci-thaijo.org |

| 70% Ethanol | Used for extraction, specific yield not compared in this context | mdpi.com |

Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) is a green technology employed for extracting sanshools. researchgate.netsitec-hp.ch This method utilizes the properties of supercritical fluids, which have high diffusivity and low viscosity, to selectively extract compounds. scielo.br The extraction conditions, particularly pressure and temperature, significantly influence the yield and composition of the extract. researchgate.net

For example, SFE of Japanese pepper was conducted at pressures ranging from 9 to 45 MPa and temperatures from 40 to 80°C. researchgate.net It was generally observed that higher pressure and temperature led to better performance due to increased CO2 density and solute solubility. scielo.br This technique is effective for obtaining extracts rich in pungent components, including various sanshool derivatives. researchgate.netnih.gov The resulting extract from SFE can then be subjected to further purification steps. nih.gov

Chromatographic Separation Techniques

Following initial extraction, crude extracts containing a mixture of compounds undergo chromatographic separation to isolate and purify this compound.

Silica (B1680970) gel column chromatography is a fundamental purification technique used to separate compounds based on their polarity. mdpi.comteledynelabs.com Silica gel acts as the polar stationary phase, adsorbing different compounds with varying affinities. mdpi.comteledynelabs.com In the purification of sanshools, the crude extract is loaded onto a silica gel column. mdpi.comresearchgate.net

A stepwise gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is used to elute the compounds. mdpi.comresearchgate.net For example, different sanshool fractions can be obtained by progressively increasing the concentration of ethyl acetate in hexane. researchgate.net In one method, a binary solvent mixture of petroleum ether and ethyl acetate (3:2, v/v) was used to elute the column, with fractions collected for further analysis. mdpi.com This technique serves as a crucial intermediate step to fractionate the extract before final purification by HPLC. researchgate.netgoogle.com

High-Performance Liquid Chromatography (HPLC) is an essential analytical and preparative tool for the separation and quantification of sanshools. ajol.info Reversed-phase HPLC is commonly used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase. mdpi.comresearchgate.net

The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol and water. nih.govresearchgate.net By programming a gradient, where the proportion of the organic solvent is increased over time, compounds are separated based on their hydrophobicity. nih.gov For instance, a gradient elution program using water and acetonitrile was used to separate sanshool isomers on a preparative C18 column. nih.gov HPLC analysis allows for the identification and quantification of specific compounds like this compound in various extracts. ajol.info

For obtaining high-purity this compound, semi-preparative HPLC is the preferred final step. mdpi.comresearchgate.net This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to process larger sample quantities, enabling the isolation of compounds for further use. etconanalytical.comdiva-portal.org

After initial fractionation by methods like silica gel chromatography, the enriched fractions are subjected to semi-preparative HPLC. nih.govresearchgate.net Researchers have successfully used ODS (octadecylsilyl) or silica gel columns for this purpose. researchgate.net For example, different sanshool fractions were re-chromatographed on a semi-preparative ODS column using a mobile phase of methanol and water to achieve high purity (up to 99.8% for some isomers). researchgate.net The use of a fraction collector allows for the collection of the eluent containing the purified this compound peak. etconanalytical.com This method has proven effective in producing high-purity hydroxyl-α-sanshool and can be adapted for other sanshools. mdpi.com

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Semi-preparative HPLC | Waters preparative C18 (9.4 × 250 mm, 5 µm) | Water and Acetonitrile (gradient) | Not Specified | nih.gov |

| Semi-preparative HPLC | Senshu Pak, Pegasil ODS (20 x 250 mm) | Methanol/Water (73:27 and 8:2) | UV at 220 nm | researchgate.net |

| Semi-preparative HPLC | Senshu Pak, Pegasil silica 60-5 (20 x 250 mm) | Hexane/2-propanol (20:1) | UV at 275 nm | researchgate.net |

| Preparative Liquid Chromatography | ODS-4251K (10 x 250 mm, 5 µm) | Methanol/Water (gradient) | UV at 270 nm | google.com |

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for obtaining high-purity this compound and its related isomers from crude or partially purified extracts of Zanthoxylum species. mdpi.com This method offers high resolution, making it possible to separate structurally similar alkamides that are often present together in the natural source. researchgate.net

The selection of stationary and mobile phases is critical for successful separation. Both normal-phase and reversed-phase chromatography have been employed. In reversed-phase semi-preparative HPLC, a C18 or ODS (octadecylsilane) column is commonly used. researchgate.netfrontiersin.orgnih.gov The mobile phase typically consists of a gradient or isocratic mixture of an organic solvent, such as methanol or acetonitrile, and water. frontiersin.orgnih.govgoogle.com For instance, a gradient system of acetonitrile and water on a C18 column has been effectively used to isolate various sanshools. frontiersin.orgnih.gov Another approach involves using a methanol-water mobile phase on an ODS column to separate hydroxy-γ-sanshool. researchgate.net

Normal-phase HPLC has also been utilized, employing a silica gel column with a mobile phase like hexane/2-propanol to separate γ-sanshool fractions from other isomers. researchgate.net Detection is typically performed using a UV detector, with wavelengths around 270 nm or 275 nm being common for monitoring the separation process due to the chromophores present in the sanshool structure. researchgate.netgoogle.com

Table 1: Examples of Preparative HPLC Conditions for Sanshool Isolation

| Compound(s) Isolated | Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Hydroxy-γ-sanshool & other sanshools | Waters Preparative C18 (9.4 × 250 mm, 5 µm) | Gradient: Acetonitrile (B) and Water (A). 0 min, 35% B; 30 min, 75% B; 40 min, 100% B | Not Specified | frontiersin.orgnih.gov |

| Hydroxy sanshool I and II | ODS-4251K (10 x 250 mm, 5 µm) | Isocratic: 70% (v/v) methanol/water followed by 80% (v/v) methanol/water | UV at 270 nm | google.com |

| γ-Sanshool & other sanshools | Senshu Pak, Pegasil silica 60-5 (20 x 250 mm) | Hexane/2-propanol (20:1) | UV at 275 nm | researchgate.net |

Challenges in Isolation and Purification for Research Scale

The isolation and purification of this compound and related alkamides on a research scale are met with significant challenges, primarily stemming from the inherent chemical instability of these molecules and the complexity of the natural extracts. mdpi.comsemanticscholar.org

A major difficulty is the chemical instability of the sanshool structure. The long-chain unsaturated fatty acid amide backbone, which contains multiple conjugated double bonds, is highly susceptible to degradation. mdpi.comsemanticscholar.org These compounds are sensitive to oxygen, light, and heat, which can lead to rapid oxidative breakdown. semanticscholar.orgmdpi.com Furthermore, the molecules are prone to isomerization, where the configuration of the double bonds (cis/trans) can change, leading to the formation of different isomers that are difficult to separate. mdpi.comnih.gov This isomerization can be triggered by exposure to UV light or acidic conditions. nih.govhku.hk Hydrolysis of the amide bond is another potential degradation pathway. mdpi.com

The purification process is further complicated by the presence of numerous structurally similar sanshool isomers (e.g., alpha-, beta-, delta-sanshool) in the source material. researchgate.net These compounds often have very similar polarities and chromatographic behaviors, making their separation a formidable task that requires highly efficient and optimized chromatographic techniques like preparative HPLC. mdpi.comresearchgate.net The tendency for these compounds to co-elute necessitates careful method development, often involving multiple chromatographic steps or recycling HPLC to achieve the desired purity for research purposes. researchgate.net

Table 2: Key Challenges in the Research-Scale Purification of this compound | Challenge | Description | Consequence | Reference | | :--- | :--- | :--- | :--- | | Chemical Instability | The polyunsaturated structure is sensitive to oxygen, light, and heat. | Leads to oxidative degradation and loss of the target compound. | mdpi.comsemanticscholar.org | | Isomerization | The double bonds in the alkyl chain can readily isomerize (e.g., from cis to trans). | Formation of multiple isomers complicates separation and reduces the yield of the desired compound. mdpi.comhku.hk | | Hydrolysis | The amide linkage can be susceptible to cleavage. | Degradation of the molecule, leading to inactive products. | mdpi.com | | Co-elution of Isomers | Extracts contain a mixture of closely related sanshool isomers with similar physicochemical properties. | Difficulty in achieving high purity; requires advanced separation techniques. | researchgate.net |

Synthetic Chemistry of Gamma Sanshool and Analogues

Total Synthesis Approaches

The total synthesis of gamma-sanshool typically involves a convergent strategy where key fragments of the molecule are synthesized separately and then combined. A central challenge in these syntheses is the precise control of the geometry of the multiple double bonds within the polyene chain. hku.hk Various synthetic methodologies have been employed to achieve this, leading to the successful construction of this compound and its derivatives.

The stereoselective formation of carbon-carbon double bonds is a critical aspect of the synthesis of this compound. Several powerful reactions in organic chemistry are utilized to control the E/Z geometry of the alkenes and dienes present in the target molecule.

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and phosphonium (B103445) ylides. nih.govudel.edu In the context of this compound synthesis, this reaction has been instrumental in constructing the carbon skeleton. researchgate.netresearchgate.net Specifically, Z-selective Wittig reactions have been employed to introduce cis-double bonds at desired positions within the polyene chain. researchgate.net The choice of phosphonium salt, base, and reaction conditions can be tuned to favor the formation of the desired stereoisomer. frontiersin.org For instance, the reaction between sorbaldehyde and a triphenylphosphonium ylide has been a key step in some synthetic routes. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the stereoselective synthesis of alkenes, particularly E-alkenes. hku.hk This reaction utilizes phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphonium ylides. In several syntheses of this compound, the HWE reaction has been employed to construct the 2,4-diene moiety with high E,E-stereoselectivity. thieme-connect.comhku.hk The use of stabilized phosphonate ylides in the HWE reaction typically favors the formation of the thermodynamically more stable E-alkene.

A notable strategy in the synthesis of this compound involves the isomerization of an alkyne to a conjugated E,E-1,3-diene. thieme-connect.comresearchgate.net This transformation provides an efficient and highly stereoselective method for installing the (2E,4E)-diene system. The reaction is often catalyzed by transition metal complexes or can be promoted by reagents such as triphenylphosphine (B44618) and phenol. researchgate.net This isomerization is a key transformation that allows for the construction of the conjugated diene system with excellent stereocontrol, which is crucial for the final structure of this compound. researchgate.net

A common feature in the total synthesis of this compound is the preparation of a key carboxylic acid intermediate, specifically a (2E,4E,8Z,10E,12E)-tetradecapentaenoic acid derivative. thieme-connect.comresearchgate.net This advanced intermediate contains the complete carbon skeleton and the correct stereochemistry of the polyene chain. The synthesis of this intermediate often requires a multi-step sequence involving the aforementioned stereoselective alkene and diene formation reactions. researchgate.net Once obtained, this carboxylic acid derivative serves as the immediate precursor to this compound. The crystalline nature of some of these intermediates can be advantageous, allowing for purification to a high degree of stereochemical homogeneity. researchgate.net

The final step in the total synthesis of this compound is the formation of the amide bond. This is typically achieved by coupling the key tetradecapentaenoic acid intermediate with the appropriate amine, which for this compound is isobutylamine (B53898). thieme-connect.comresearchgate.net Standard peptide coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are often employed to facilitate this transformation in high yield. nih.gov This final coupling step completes the synthesis of the natural product.

Stereoselective Alkene and Diene Formation Reactions

Semi-Synthesis and Derivatization Studies

The exploration of this compound's biological activities and structure-activity relationships (SAR) has prompted various semi-synthesis and derivatization studies. These efforts typically involve modifying the core structure of naturally sourced or synthetically produced sanshools to generate novel analogues. The primary goals are often to enhance biological efficacy, improve stability, or probe the molecular interactions responsible for their sensory and physiological effects.

One notable approach involves a scaffold-hopping strategy to create novel N-alkyl amide derivatives. Faced with the high cost of extraction and the complexities of total synthesis, researchers have designed and synthesized simpler analogues. researchgate.net These studies utilize saturated and unsaturated fatty acids as starting materials, which are then converted into various N-alkyl amides through acylation and condensation reactions. researchgate.net This strategy aims to simplify the complex chemical structure of natural sanshools while retaining or improving their desired biological activities, such as acting as safeners for herbicides. researchgate.net

Further derivatization studies have focused on modifying the polyene chain and the amide headgroup. For instance, the synthesis of hydroxy-γ-sanshool, a naturally occurring analogue, has been achieved alongside that of γ-sanshool, demonstrating how modifications to the N-isobutyl group can be incorporated. thieme-connect.com The synthesis of (2E,4E,8Z,10E,12E)-N-isobutyltetradeca-2,4,8,10,12-pentaenamide (γ-sanshool) and its hydroxylated counterpart, (2E, 4E, 8Z, 10E, 12E)-2'-hydroxy-N-isobutyl-2, 4, 8, 10, 12-tetradecapentaenamide, often starts from a common precursor acid, which is then coupled with different amines (isobutylamine or 2-hydroxy-2-methylpropylamine) to yield the final amide products. researchgate.netthieme-connect.com This modular approach facilitates the creation of a library of derivatives for further study.

Additionally, research into other sanshool isomers, such as α-sanshool, provides insights into derivatization possibilities applicable to γ-sanshool. Studies on α-sanshool have explored the synthesis of various derivatives to understand their inherent instability and biological functions. nih.govresearchgate.net These ongoing investigations into sanshool derivatives are crucial for developing compounds with tailored properties for potential applications in agriculture and pharmacology. researchgate.netnih.gov

Novel Synthetic Strategies for Enhanced Accessibility

Recent advancements in synthetic organic chemistry have led to more efficient and stereoselective total syntheses of γ-sanshool and its analogues, enhancing their accessibility for research purposes. These novel strategies often focus on overcoming the challenges associated with constructing the complex polyunsaturated carbon skeleton with precise stereochemistry.

A key development has been the use of an alkyne to (E,E)-1,3-diene isomerization reaction. This method stereoselectively installs the (E,E)-2,4-diene moiety, a critical structural feature of γ-sanshool. researchgate.netthieme-connect.com The synthesis starts from simple building blocks and utilizes this key transformation to produce the (2E,4E,8Z,10E,12E)-tetradecapentaenoic acid intermediate. researchgate.net This acid is then converted into γ-sanshool or hydroxy-γ-sanshool by reaction with the appropriate amines. thieme-connect.com This flexible route is also amenable to creating other analogues. researchgate.net

Another significant strategy involves the Wittig reaction, a cornerstone in alkene synthesis. Researchers have developed improved and more practical methods for synthesizing sanshools that employ highly selective Wittig reactions. nih.govnih.gov For the synthesis of related α-sanshools, a newly developed, non-deliquescent phosphonium salt demonstrated high stereoselectivity (up to 12:1 Z/E ratio) and stability, leading to good yields of the desired Z-form tetraene precursor. nih.govresearchgate.net While applied to α-sanshool, this improved methodology is applicable to the synthesis of other sanshool derivatives, showcasing a path to more efficient production. nih.govnih.gov

These modern synthetic approaches represent a significant improvement over earlier methods, providing more practical, scalable, and stereocontrolled access to γ-sanshool and a variety of its analogues. The enhanced accessibility allows for more extensive investigation into their biological properties and potential applications.

Table of Reaction Conditions for Wittig Reaction Optimization

An optimized Wittig reaction was crucial for the stereoselective synthesis of a key tetraene intermediate in an improved synthesis of α-sanshools, a strategy relevant to the broader sanshool family. nih.gov The table below summarizes the conditions explored.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ratio (6Z:6E) |

| 1 | t-BuOK | THF | -40 | 3 | 55 | 6:1 |

| 2 | NaH | THF | 0 | 3 | 52 | 4:1 |

| 3 | KHMDS | THF | -40 | 3 | 48 | 12:1 |

| 4 | KHMDS | THF | -78 | 6 | - | - |

Data sourced from Nakamura et al. (2020). nih.govresearchgate.net

Molecular Mechanisms and Biological Targets in Cellular and in Vitro Models

Interaction with Transient Receptor Potential (TRP) Channels

TRP channels are a group of ion channels that function as cellular sensors for a wide array of physical and chemical stimuli. rsc.org The activity of gamma-sanshool and its analogs has been particularly linked to the activation of the "thermoTRP" channels, TRPV1 and TRPA1, which are well-known for their roles in pain and sensory perception. rsc.org

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, famously activated by capsaicin (B1668287) from chili peppers, is a key target for pungent compounds. Studies on sanshool derivatives have shown direct activation of this channel. While much research has focused on hydroxy-alpha-sanshool (B1504358), specific investigations into this compound have been performed. In tests using HEK293 cells engineered to express rat TRPV1, this compound was identified as the most potent agonist among several sanshool compounds tested, although it was significantly weaker than capsaicin. researchgate.net

Broader studies on the closely related hydroxy-alpha-sanshool further illuminate this interaction. In both primary cultured sensory neurons and Human Embryonic Kidney (HEK) cells transfected with TRPV1, hydroxy-alpha-sanshool was found to induce calcium (Ca²⁺) influx and evoke significant inward electrical currents. researchgate.netnih.gov This activation in sensory neurons was sufficient to depolarize the cell membrane and trigger the firing of action potentials. nih.gov However, some conflicting reports exist, with other studies suggesting that purified sanshool activates only a subset of capsaicin-sensitive (TRPV1-positive) sensory neurons and that its effects are not blocked by a TRPV1-selective antagonist, questioning the primary role of TRPV1 in its physiological action. nih.gov

Table 1: Activation of TRPV1 by Sanshool Compounds

| Compound | Cell Model | Observation | Potency (EC₅₀) | Source(s) |

|---|---|---|---|---|

| This compound | Rat TRPV1 in HEK293 cells | Weak agonist activity | 5.3 µM | researchgate.netresearchgate.net |

| Hydroxy-alpha-sanshool | Mouse sensory neurons | Inward currents, Ca²⁺ influx | Not specified | researchgate.netnih.gov |

| Hydroxy-alpha-sanshool | HEK cells with TRPV1 | Ca²⁺ influx, inward currents | Not specified | researchgate.netnih.gov |

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is another critical sensor for irritant chemicals. Research indicates that sanshools also target this channel. Studies using HEK cells transfected with TRPA1 demonstrated that hydroxy-alpha-sanshool can cause Ca²⁺ influx and elicit inward currents. researchgate.netnih.gov This suggests that, like TRPV1, TRPA1 is a molecular target for sanshools in sensory neurons. researchgate.net The co-expression of TRPA1 and TRPV1 in nociceptive sensory neurons means that activation of both channels could contribute to the complex sensations produced by these compounds. wikidoc.org However, similar to the findings for TRPV1, some studies have reported that sanshool does not excite sensory neurons that are sensitive to the TRPA1 agonist mustard oil, suggesting its role may be secondary or context-dependent. nih.gov

TRP channels are characterized by their polymodal gating mechanisms, which can be triggered by ligand binding, temperature changes, or voltage shifts. researchgate.netunifi.it When a ligand such as an alkamide binds to the channel, it induces a conformational change that opens a pore, allowing cations like Ca²⁺ and sodium (Na⁺) to flow into the cell. researchgate.net This influx of positive ions depolarizes the cell membrane, which in turn can activate voltage-gated ion channels and initiate a nerve impulse. researchgate.net

For TRPA1, many activating ligands are electrophiles that form reversible covalent bonds with specific cysteine residues within the channel's structure, a mechanism that is crucial for their agonistic effect. wikidoc.org While the precise binding site for this compound on TRPV1 and TRPA1 has not been fully elucidated, its ability to induce ion influx in cells expressing these channels confirms a direct or indirect interaction that leads to channel gating. researchgate.netnih.gov

Interaction with Tandem Pore Domain Potassium Channels (KCNK)

An alternative and compelling mechanism proposed for the action of sanshools involves the inhibition of specific potassium channels. Tandem pore domain potassium (KCNK) channels, also known as two-pore (K2P) channels, generate "leak" currents that are fundamental to setting the resting membrane potential of neurons and controlling their excitability.

A significant body of research posits that the primary way sanshools excite sensory neurons is not by activating TRP channels, but by inhibiting background KCNK channels. nih.govescholarship.org Specifically, hydroxy-alpha-sanshool has been demonstrated to be an inhibitor of KCNK3, KCNK9, and KCNK18. nih.govescholarship.orgnih.gov These particular channels are sensitive to both pH and certain anesthetics and are expressed in sensory neurons. mdpi.com By blocking the outward flow of potassium (K⁺) ions through these channels, the neuronal membrane becomes less negative (depolarized), moving it closer to the threshold for firing an action potential. This provides a direct framework for understanding the excitatory effects of the compound. researchgate.net

Electrophysiological studies using in vitro systems, such as whole-cell voltage-clamp recordings on trigeminal neurons, have provided direct evidence for this inhibitory mechanism. Application of hydroxy-alpha-sanshool was shown to reversibly inhibit a background, outwardly rectifying potassium current. escholarship.org This current displayed properties consistent with those of KCNK channels, including sensitivity to extracellular protons (low pH). escholarship.org The inhibition was dose-dependent, with a calculated half-maximal inhibitory concentration (IC₅₀) of approximately 69.5 µM. escholarship.org This blockade of a background K⁺ leak current is a distinct mechanism from the activation of cation influx through TRP channels, but both pathways ultimately result in neuronal depolarization.

Table 2: Inhibition of KCNK Channels by Hydroxy-alpha-sanshool

| Channel(s) | Cell Model | Observation | Potency (IC₅₀) | Source(s) |

|---|---|---|---|---|

| KCNK3, KCNK9, KCNK18 | Sensory Neurons, CNS Neurons | Inhibition of background K⁺ current | 69.5 ± 5.3 µM | nih.govescholarship.org |

| KCNK3, KCNK9, KCNK18 | Xenopus Oocytes | Inhibition of pH- and anesthetic-sensitive channels | Not specified | mdpi.com |

Modulation of Other Molecular Targets

Acyl-CoA:Cholesterol Acyltransferase (ACAT-1/2) Inhibition in in vitro Assays

This compound has been identified as an inhibitor of human Acyl-CoA:Cholesterol Acyltransferase (ACAT) enzymes, which are crucial for the esterification of cholesterol. researchgate.netmedchemexpress.com In vitro assays using expressed human ACAT-1 and ACAT-2 revealed that this compound inhibits both isoforms. researchgate.netmedchemexpress.eu The compound demonstrated a more potent inhibitory effect on ACAT-1, which is ubiquitously expressed and involved in cellular cholesterol homeostasis, compared to ACAT-2, which is primarily found in the intestines and plays a key role in cholesterol absorption. researchgate.netresearchgate.net

Bioassay-guided fractionation of ethanolic extracts from Zanthoxylum piperitum DC. led to the isolation of this compound and the subsequent determination of its inhibitory concentrations. researchgate.net The IC50 values were recorded as 12.0 µM for ACAT-1 and 82.6 µM for ACAT-2, highlighting its preferential inhibition of the ACAT-1 isoform. researchgate.netmedchemexpress.eumedchemexpress.commedchemexpress.eu

| Enzyme Target | IC50 Value (µM) | Source(s) |

| Human ACAT-1 | 12.0 | researchgate.net, medchemexpress.com, medchemexpress.eu |

| Human ACAT-2 | 82.6 | researchgate.net, medchemexpress.com, medchemexpress.eu |

Cellular Antioxidant Response Pathways (e.g., Nrf2/HO-1 Signaling) in Cell Lines (e.g., HCT-116, PC12 cells)

This compound modulates cellular antioxidant defense mechanisms, primarily through the activation of the Keap1-Nrf2 signaling pathway. frontiersin.orgresearchgate.net In studies using human colorectal carcinoma HCT-116 cells, sanshools, including this compound (referred to as RS in some studies), were shown to upregulate the protein expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme Oxygenase-1 (HO-1). frontiersin.orgresearchgate.netresearchgate.net This activation is accompanied by a decrease in the Keap1 protein, which is a repressor of Nrf2. frontiersin.orgresearchgate.net The activation of this pathway enhances the cell's ability to counteract oxidative stress. nih.gov

Treatment of HCT-116 cells with sanshools effectively increased the enzymatic activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). frontiersin.orgresearchgate.net Concurrently, the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, were reduced. frontiersin.orgresearchgate.net While this compound contributes to these effects, studies indicate its hydroxylated form, hydroxy-gamma-sanshool (B1252549) (HRS), exhibits a more potent protective effect. frontiersin.orgresearchgate.net

In the context of neuronal cells, research on related sanshools has demonstrated protective effects in PC12 cells. For instance, hydroxy-alpha-sanshool (HAS) has been shown to protect H2O2-stimulated PC12 cells from oxidative stress-induced apoptosis. mdpi.comd-nb.info Polysaccharides from Zanthoxylum bungeanum have also been found to alleviate oxidative stress in Aβ₂₅₋₃₅-treated PC12 cells by activating the Nrf2/HO-1 pathway. mdpi.com

| Cell Line | Pathway/Marker | Effect of this compound (or Sanshool Mix) | Source(s) |

| HCT-116 | Nrf2 Protein | Increased | frontiersin.org, researchgate.net, researchgate.net |

| HCT-116 | HO-1 Protein | Increased | frontiersin.org, researchgate.net, researchgate.net |

| HCT-116 | Keap1 Protein | Decreased | frontiersin.org, researchgate.net |

| HCT-116 | SOD Activity | Increased | frontiersin.org, researchgate.net |

| HCT-116 | CAT Activity | Increased | frontiersin.org, researchgate.net |

| HCT-116 | GSH-Px Activity | Increased | frontiersin.org, researchgate.net |

| HCT-116 | MDA Levels | Decreased | frontiersin.org, researchgate.net |

Mechanisms of Cell Cycle Modulation and Apoptosis Induction in Cell Lines (e.g., HCT-116, involving P53 and Caspase 8 pathways)

Research into the anticancer properties of sanshools has revealed significant activity in modulating the cell cycle and inducing apoptosis, particularly in human colorectal cancer (HCT-116) cells. nih.govresearchgate.net However, studies have identified hydroxy-gamma-sanshool (HRS) as the most potent component in this regard, with this compound itself showing weaker activity. nih.govresearchgate.net

HRS has been shown to inhibit the proliferation of HCT-116 cells and induce programmed cell death in a dose-dependent manner. nih.govresearchgate.netnih.gov The mechanism involves arresting the cell cycle at the G1 phase. nih.govfrontiersin.org At a concentration of 130 µM, HRS increased the proportion of cells in the G1 phase to 72.16%, compared to 50.31% in control groups. nih.govresearchgate.net This cell cycle arrest is linked to the upregulation of key regulatory proteins. nih.govresearchgate.netnih.gov

The induction of apoptosis by HRS is mediated through the activation of both intrinsic and extrinsic pathways. nih.govresearchgate.net A key finding is the significant upregulation of the p53 tumor suppressor protein and Caspase 8. nih.govresearchgate.netnih.govdntb.gov.ua The percentage of apoptotic HCT-116 cells increased from 6.2% in the control to 30.7% after treatment with 130 µM of HRS. nih.govresearchgate.netnih.gov Furthermore, the use of inhibitors for p53 and Caspase 8 was found to significantly reduce the cell cycle arrest and apoptosis induced by HRS, confirming their central role in its mechanism of action. nih.govresearchgate.netnih.gov While this compound is a related compound, it is the hydroxylated form that demonstrates this potent, selective cytotoxic effect against cancer cells while having a minimal effect on normal cells. nih.govfrontiersin.org

| Cell Line | Parameter | Treatment | Observation | Source(s) |

| HCT-116 | Cell Cycle | 130 µM Hydroxy-γ-sanshool (HRS) | Arrest at G1 phase (72.16% of cells) | nih.gov, researchgate.net |

| HCT-116 | Apoptosis | 130 µM Hydroxy-γ-sanshool (HRS) | 30.7% apoptotic cells | nih.gov, researchgate.net, nih.gov |

| HCT-116 | Protein Expression | Hydroxy-γ-sanshool (HRS) | Increased p53 and Caspase 8 | nih.gov, researchgate.net, nih.gov |

| HCT-116 | mRNA Levels | Hydroxy-γ-sanshool (HRS) | Decreased Cyclin D1, CDK4; Increased P21, P53, Fas, Caspase 8 | nih.gov, researchgate.net |

Structure-Activity Relationship (SAR) at the Molecular Level

Impact of Hydroxyl Groups and Double Bond Isomerism on Molecular Interactions

The biological activity of sanshools is significantly influenced by the presence and position of hydroxyl groups and the isomeric configuration of double bonds in their alkyl chains.

Hydroxyl Groups: The addition of a hydroxyl group to the sanshool structure has a differential impact depending on the biological target. In terms of antioxidant activity, hydroxylation is beneficial. frontiersin.orgresearchgate.net Hydroxylated sanshools like hydroxy-alpha-sanshool (HAS), hydroxy-beta-sanshool (B3030841) (HBS), and hydroxy-gamma-sanshool (HRS) exhibit stronger free radical scavenging capacities than the non-hydroxylated this compound (RS). frontiersin.orgresearchgate.net Molecular docking simulations show that HRS has a higher binding energy with Nrf2 (-5.75 kcal/mol) compared to this compound (-4.16 kcal/mol), suggesting a more stable and favorable interaction. frontiersin.orgresearchgate.net Conversely, for ACAT inhibition, the presence of a hydroxyl group is detrimental. This compound is a more potent inhibitor of ACAT-1 and ACAT-2 than its hydroxylated counterpart, hydroxy-beta-sanshool. researchgate.net

Double Bond Isomerism: The stereochemistry of the double bonds is critical for bioactivity. Sanshools containing cis (or Z) double bonds, such as hydroxy-alpha-sanshool and hydroxy-gamma-sanshool, generally show greater biological effects than their trans (or E) isomers. frontiersin.orgnih.gov For example, HAS (cis isomer) was superior to HBS (trans isomer) in improving antioxidant enzyme activity in HCT-116 cells, which is attributed to the spatial structure maintenance conferred by the cis-double bond. frontiersin.org This isomerism also affects sensory properties and neuronal activation, where a simple switch from a cis to a trans double bond can abolish neuronal sensitivity to the molecule. escholarship.org

Role of Alkyl Chain Length and Saturation on Receptor Modulation

The length and degree of saturation of the alkyl amide side chain are determining factors in the interaction of sanshools with their molecular targets. While this area is less detailed in comparative studies than hydroxylation, general principles of structure-activity relationships apply.

Variations in the locations of the carbon-carbon double bonds within the long unsaturated chain can affect the molecule's functional groups and thereby alter its biological activities. frontiersin.org The unsaturated nature of the alkyl tail is considered essential for many of the characteristic activities of sanshools. escholarship.org

The length of the alkyl chain influences the compound's physicochemical properties, such as lipophilicity. Longer alkyl chains may enhance lipophilicity, which can in turn affect solubility, membrane permeability, and the ability to access and bind to specific receptors. While direct comparisons of this compound with analogues of varying chain lengths are not extensively detailed, the existing literature on related alkamides underscores that the entire structure of the polyunsaturated fatty acid amide is crucial for its pharmacological profile.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Quantitative Analysis

Chromatography is a powerful set of laboratory techniques used for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally unstable compounds like gamma-sanshool. When coupled with a Diode-Array Detector (DAD), HPLC allows for both the quantification and the preliminary identification of the compound based on its retention time and UV-Vis spectrum.

In a typical HPLC analysis of sanshools, a reversed-phase column, such as a C18 column, is employed. nih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and resolution. nih.govajol.info For instance, one method utilized a mobile phase of acetonitrile and water in a 40:60 ratio. ajol.info The detection wavelength is commonly set around 270 nm, which corresponds to a significant absorbance for sanshool compounds. ajol.inforesearchgate.net

The quantification of this compound is achieved by creating a calibration curve from standard solutions of known concentrations. By comparing the peak area of this compound in a sample to this calibration curve, its concentration can be accurately determined. ajol.inforesearchgate.net This method has been successfully applied to quantify this compound in various plant extracts and commercial oils. x-mol.com

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (often in a gradient) |

| Detector | Diode-Array Detector (DAD) |

| Detection Wavelength | ~270 nm |

| Flow Rate | ~1.0 mL/min |

| Column Temperature | ~30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

While this compound itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for analyzing the volatile compounds that are often present alongside it in natural extracts. mdpi.com This technique separates compounds based on their boiling points and interaction with the stationary phase in a gaseous state. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique "fingerprint" for identification. phcogj.comepa.gov

In the context of analyzing extracts containing this compound, GC-MS is used to characterize the profile of volatile and semi-volatile compounds. nih.gov A common setup involves a capillary column (e.g., Rtx-5MS) and helium as the carrier gas. mdpi.com The oven temperature is programmed to ramp up gradually to separate compounds over a wide range of volatilities. mdpi.com The mass spectrometer then detects the ions, allowing for the identification of co-occurring volatile molecules by comparing their mass spectra to established libraries like the NIST database. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Q-TOF-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iterations, such as tandem mass spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), offer unparalleled sensitivity and selectivity for both the identification and quantification of this compound. htds.frresearchgate.net These techniques couple the separation power of HPLC with the precise mass analysis of a mass spectrometer. htds.frresearchgate.net

LC-MS/MS provides a high degree of certainty in compound identification by monitoring specific precursor-to-product ion transitions. This is particularly useful for quantifying low levels of this compound in complex matrices. nih.gov

UPLC-Q-TOF-MS combines the high resolution of Ultra-Performance Liquid Chromatography (UPLC) with the high mass accuracy of a Q-TOF detector. researchgate.netresearchgate.net This allows for the confident identification of this compound and its isomers by determining their exact molecular formula from the precise mass-to-charge ratio. researchgate.netlcms.cz Electrospray ionization (ESI) is a commonly used ionization source in these applications. nih.govlcms.cz The fragmentation patterns observed in the MS/MS spectra provide further structural information, solidifying the identification. researchgate.net

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Primary Application | Key Advantages |

| GC-MS | Analysis of volatile companion compounds | Excellent for identifying volatile profiles |

| LC-MS/MS | Targeted quantification | High sensitivity and selectivity |

| UPLC-Q-TOF-MS | Untargeted identification and quantification | High mass accuracy, confident formula determination |

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. It is a fundamental tool for elucidating the structure of molecules and can also be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an incredibly powerful technique for the detailed structural elucidation of organic molecules, including the determination of stereochemistry. By observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides information about the connectivity of atoms and their spatial arrangement. researchgate.net

For this compound, ¹H NMR and ¹³C NMR spectra are crucial for confirming its structure and stereoisomeric form. researchgate.net The chemical shifts (δ), coupling constants (J), and integration of the peaks in the ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. researchgate.net This detailed structural information is vital for confirming the synthesis of this compound or its isolation from natural sources. researchgate.nethku.hk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique used to measure the absorption of UV or visible light by a substance. technologynetworks.com For compounds with chromophores, like the conjugated double bond system in this compound, UV-Vis spectroscopy can be used for both detection and purity assessment. thermofisher.comdenovix.commsu.edu

The UV-Vis spectrum of this compound shows characteristic absorbance maxima (λmax) due to its electronic structure. The intensity of this absorption is directly proportional to the concentration of the compound, a principle described by the Beer-Lambert law. This relationship allows for the quantification of this compound in solution. technologynetworks.com Furthermore, the shape of the absorption spectrum can serve as an indicator of purity. thermofisher.comdenovix.com While not as specific as chromatographic methods, UV-Vis spectroscopy is a valuable tool for rapid quality control and for detecting the presence of the chromophore characteristic of the sanshool family. core.ac.uk

Electrochemical Methods for Rapid Quantification

Electrochemical methods present a promising avenue for the rapid and sensitive quantification of electroactive compounds like sanshools. These techniques offer advantages such as speed, cost-effectiveness, and the potential for on-site analysis.

Differential Pulse Voltammetry (DPV) has emerged as an effective electrochemical technique for the quantitative analysis of total hydroxyl-sanshools (HS), the primary pungent compounds in materials like Sichuan Pepper. researchgate.net DPV is a voltammetric method that measures the difference between the current sampled just before a potential pulse and at the end of the pulse. basinc.com This approach effectively minimizes the contribution of the non-faradaic (charging) current, thereby enhancing the signal-to-noise ratio and improving sensitivity for the faradaic component, which is directly related to the analyte's concentration. youtube.com

In the context of sanshool analysis, DPV has been successfully employed to determine the total content of hydroxyl-sanshools in samples. researchgate.net Research has demonstrated that under optimized conditions, DPV can quantify hydroxyl-α-sanshool with high sensitivity and satisfactory linearity over a specific concentration range. researchgate.net The method's accuracy has been validated against established techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MSⁿ), showing comparable results and good recovery rates. researchgate.net This indicates that DPV is a viable and convenient alternative for the rapid quantification of total hydroxyl-sanshool content in various samples. researchgate.netresearchgate.net

To enhance the selectivity and precision of DPV-based methods, particularly in complex matrices where phenolic compounds can interfere, modified electrodes have been developed. For instance, a glassy carbon electrode modified with magnesium-aluminum layered double hydroxide (B78521) has been shown to mitigate polyphenol interference, leading to more accurate quantification of hydroxy-sanshools. x-mol.net

Table 1: Performance Characteristics of DPV for Hydroxyl-Sanshool Quantification

| Parameter | Hydroxy-α-sanshool (α-SOH) researchgate.net | Total Hydroxy-sanshools (HS) in Models researchgate.net | Total Hydroxy-sanshools (Modified Electrode) x-mol.net |

| Linearity Range | 0.25–78.9 mg L⁻¹ | 1.87–80.93 mg g⁻¹ | 0.20–100.21 mg/g |

| Limit of Detection (LOD) | 0.03 mg L⁻¹ | Not Specified | 0.055 mg/L |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.18 mg/L |

| Repeatability (RSD) | 2.1% | Not Specified | Not Specified |

| Recovery | Not Specified | 94.56–108.02% | 95.66–108.20% |

Method Validation and Quality Control in Research

Method validation is a critical process in analytical chemistry that provides documented evidence that a specific analytical procedure is suitable for its intended purpose. demarcheiso17025.com For research involving this compound and related compounds, rigorous method validation and ongoing quality control are essential to ensure the reliability, accuracy, and consistency of the results. iaea.org The validation process involves evaluating several key performance characteristics as defined by international guidelines. demarcheiso17025.com

Key validation parameters for analytical methods used in sanshool research include:

Accuracy : This expresses the closeness of the experimental value to a true or accepted reference value. ikev.org In sanshool analysis, accuracy can be determined using spiked recovery experiments, where a known amount of a standard (like hydroxy-α-sanshool) is added to a sample matrix. One study using a chromatographic method reported spiked recovery rates between 98.89% and 102.06%. nih.gov For DPV methods, recoveries have been demonstrated in the range of 94.56% to 108.20%. researchgate.netx-mol.net

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org It is typically expressed as the Relative Standard Deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision) : This is the precision under the same operating conditions over a short interval. ikev.org A DPV method for hydroxy-sanshools reported an intra-day RSD between 0.43% and 3.13%. x-mol.net

Intermediate Precision (Inter-day precision) : This reflects the variations within the same laboratory, such as on different days or with different analysts. The same DPV method showed an inter-day RSD ranging from 1.48% to 4.56%. x-mol.net

Specificity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ikev.org

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. ikev.org For a DPV method analyzing hydroxy-α-sanshool, the LOD was found to be 0.03 mg L⁻¹. researchgate.net

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com A modified electrode DPV method for total hydroxy-sanshools reported an LOQ of 0.18 mg/L. x-mol.net

Linearity : This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.com Linearity is often evaluated by the correlation coefficient (r or r²). A chromatographic method for hydroxy-sanshools showed correlation coefficients between 0.99986 and 0.99999. nih.gov

Range : The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Robustness : This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ikev.org

Quality control (QC) involves the routine application of procedures to monitor the performance of an analytical method. iaea.org This includes regularly analyzing quality control samples, using certified reference materials where available, and employing control charts to track method performance over time, ensuring that the system remains in a state of statistical control. iaea.orgnaturalspublishing.com

Table 2: Validation Parameters for Sanshool Analytical Methods

| Parameter | Definition | Example Finding (Method) | Citation |

| Accuracy | Closeness of the measured value to the true value. | 98.89%–102.06% recovery | nih.gov |

| Precision (Repeatability) | Precision over a short time interval. | 2.1% RSD (DPV) | researchgate.net |

| Precision (Intermediate) | Precision within-laboratory on different days. | 1.48%–4.56% RSD (DPV) | x-mol.net |

| Linearity (Correlation Coefficient) | Proportionality of signal to concentration. | 0.99986–0.99999 (Chromatography) | nih.gov |

| Limit of Detection (LOD) | Lowest detectable amount. | 0.03 mg L⁻¹ (DPV) | researchgate.net |

| Limit of Quantification (LOQ) | Lowest quantifiable amount. | 0.18 mg/L (DPV) | x-mol.net |

Future Directions in Gamma Sanshool Research

Elucidation of Remaining Biosynthetic Pathway Steps

The biosynthesis of gamma-sanshool, an N-alkylamide found in plants of the Zanthoxylum genus, involves the convergence of fatty acid and amino acid metabolic pathways. While significant progress has been made in understanding this process, several key steps remain to be fully elucidated. The current understanding is that the biosynthesis originates from polyunsaturated fatty acids and the amino acid valine. frontiersin.orgresearchgate.net

The initial stages involve the desaturation of fatty acids. Enzymes such as fatty acid desaturase (FAD) and stearoyl-ACP desaturase play a crucial role in creating the characteristic unsaturated bonds in the acyl chain of this compound. frontiersin.org Specifically, FAD2 is known to convert oleic acid to linoleic acid, and FAD3 further desaturates linoleic acid. frontiersin.org Following desaturation, acyl-ACP thioesterase is believed to be involved in producing a variety of fatty acid precursors necessary for sanshool biosynthesis. researchgate.net

On a parallel branch of the pathway, the amine portion of this compound is derived from valine. This process is thought to occur in two steps: a decarboxylation reaction catalyzed by a branched-chain amino acid (BCAA) decarboxylase, followed by a hydroxylation reaction mediated by a cytochrome P450 hydroxylase to produce 2-hydroxy-2-methylpropanamine. researchgate.net The final step in the biosynthesis is the condensation of the activated fatty acid (as an acyl-CoA) with the amine.

Future research will need to focus on identifying and characterizing the specific enzymes responsible for each of these steps. Transcriptome analysis and co-expression network studies have pointed to the involvement of genes related to fatty acid and branched-chain amino acid pathways during fruit development, which correlates with the accumulation of sanshools. researchgate.net However, the precise identity and substrate specificity of the acyl-ACP thioesterases, BCAA decarboxylases, and the specific cytochrome P450 hydroxylase involved in the formation of the amine precursor for hydroxy-sanshools require further investigation. The elucidation of these remaining steps will provide a complete picture of how Zanthoxylum plants produce this complex and bioactive molecule.

Discovery of Novel Molecular Targets and Signaling Pathways

This compound and its hydroxylated form, hydroxy-gamma-sanshool (B1252549), exert their physiological effects by interacting with a variety of molecular targets, thereby modulating several signaling pathways. A primary mode of action for these compounds is the activation of transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1. ontosight.aibiosynth.com This interaction is responsible for the characteristic tingling and numbing sensation associated with the consumption of Sichuan pepper. ontosight.ai Activation of these ion channels leads to an influx of calcium ions, which can trigger various downstream cellular responses. glpbio.com

Beyond their effects on sensory perception, sanshools have been shown to influence other significant signaling pathways. Research has indicated that sanshools can modulate pathways such as the TLR4/NF-κB, MAPK, Nrf2, and PI3K/Akt signaling pathways, which are involved in inflammation and oxidative stress responses. frontiersin.org For instance, hydroxy-gamma-sanshool has been observed to increase the antioxidant capacity in vivo. frontiersin.org In the context of cancer research, hydroxy-gamma-sanshool has been shown to induce apoptosis in human colorectal cancer cells by activating the p53 and Caspase 8 pathways. glpbio.comfrontiersin.org It was also found to arrest the cell cycle in the G1 phase by downregulating Cyclin D1, CDK4, and PCNA, while upregulating p21 and p53. glpbio.comfrontiersin.org

Furthermore, this compound has been identified as an inhibitor of human acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) and ACAT-2, with IC50 values of 12.0 and 82.6 μM, respectively. medchemexpress.comresearchgate.net This suggests a potential role for this compound in cholesterol metabolism and related disorders.

Future research in this area should aim to identify novel molecular targets for this compound and its derivatives. Given the diverse physiological effects observed, it is likely that other receptors, ion channels, or enzymes are also modulated by these compounds. A deeper understanding of the downstream signaling cascades activated by this compound will be crucial for elucidating its full therapeutic potential.

Development of Advanced Synthetic Strategies for Complex Analogues

The low yield and tedious nature of isolating this compound and its analogues from natural sources have necessitated the development of efficient chemical synthesis methods. hku.hk Several synthetic strategies have been successfully employed to produce this compound, hydroxy-gamma-sanshool, and other related compounds.

A common approach involves the use of Wittig reactions to construct the carbon skeleton of the molecule. hku.hkresearchgate.net For instance, the synthesis of hydroxy-γ-sanshool has been achieved using sorbaldehyde and a key phosphonium (B103445) salt intermediate. hku.hk Another key strategy has been the use of an alkyne to (E,E)-1,3-diene isomerization reaction to stereoselectively form the diene moiety of the key synthetic intermediate, (2E,4E,8Z,10E,12E)-tetradecapentaenoic acid. researchgate.netresearchgate.nethku.hk This intermediate can then be converted to both this compound and hydroxy-gamma-sanshool through amidation with the appropriate amines. researchgate.netresearchgate.nethku.hk The crystalline nature of some of the penultimate synthetic intermediates has been advantageous, allowing for purification to a high level of stereochemical homogeneity. researchgate.net

The development of these synthetic routes has not only made the natural compounds more accessible for research but has also opened the door for the creation of novel and complex analogues. researchgate.net By modifying the starting materials and reaction conditions, researchers can systematically alter the structure of the final compound to probe structure-activity relationships.

Table of Synthetic Strategies for Sanshool Analogues

| Synthetic Strategy | Key Reactions | Starting Materials (Examples) | Target Compound (Example) | Reference |

|---|---|---|---|---|

| Wittig Reaction Based | Wittig reaction, Hydrolysis, Amidation | Aldehyde, Ylide | IBA, hydroxy-IBA | hku.hk |

Exploration of this compound Stability and Preservation Methods for Research Samples

Sanshools, including this compound, are known to be unstable compounds, prone to degradation through oxidation and hydrolysis, particularly under acidic conditions. mdpi.commdpi.com This instability poses a significant challenge for the accurate analysis and long-term storage of research samples. The polyunsaturated fatty acid chain in their structure makes them susceptible to oxidation, while the amide linkage can be hydrolyzed. mdpi.com

Several factors have been identified that influence the stability of sanshools. The pH of the environment plays a critical role, with acidic conditions significantly accelerating degradation. mdpi.com Exposure to heat and light can also promote decomposition. researchgate.net

To address these stability issues, various preservation methods are being explored. The addition of antioxidants has shown promise in preventing the oxidative degradation of sanshools. mdpi.comresearchgate.net Alpha-tocopherol (α-Toc) and phenolic compounds like gallic acid have demonstrated stabilizing effects. mdpi.comresearchgate.net The creation of oil-in-water (o/w) emulsions has also been investigated as a means to protect sanshools from degradation, particularly when mixed with other substances. mdpi.com For the decontamination of herbal materials containing sanshools, gamma irradiation has been considered as a potential method, although its effects on the stability of the active compounds require careful evaluation. myfoodresearch.com

Future research should focus on systematically evaluating the impact of various environmental factors—such as temperature, pH, light, and oxygen exposure—on the stability of this compound. This will enable the development of standardized protocols for the handling and storage of research samples to ensure their integrity. Further investigation into novel stabilization techniques, including encapsulation and the use of different antioxidant combinations, could lead to more robust methods for preserving these valuable compounds for scientific study.

Table of Factors Affecting this compound Stability and Potential Preservation Methods

| Factor Affecting Stability | Effect on this compound | Potential Preservation Method | Reference |

|---|---|---|---|

| Acidic pH | Accelerates hydrolysis of the amide bond | Maintain neutral or slightly alkaline pH | mdpi.com |

| Oxidation | Degradation of the polyunsaturated fatty acid chain | Addition of antioxidants (e.g., α-tocopherol, gallic acid) | mdpi.comresearchgate.net |

| Heat | Promotes degradation | Storage at low temperatures | researchgate.net |

| Mixing with other powders | Can accelerate degradation if stabilizing agent is separated | Formulation as an oil-in-water emulsion | mdpi.com |

Q & A

Basic: What methodologies are recommended for isolating and characterizing gamma-Sanshool from natural sources?